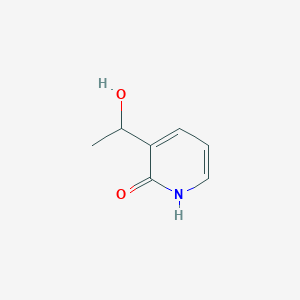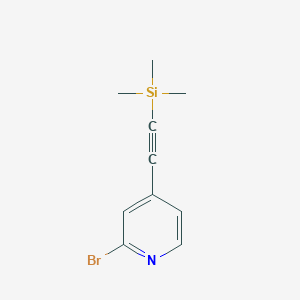
2-Bromo-4-((trimethylsilyl)ethynyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-((trimethylsilyl)ethynyl)pyridine is an organic compound with the molecular formula C10H12BrNSi. It is a derivative of pyridine, where the pyridine ring is substituted with a bromo group at the second position and a trimethylsilyl-ethynyl group at the fourth position. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((trimethylsilyl)ethynyl)pyridine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a bromo-substituted pyridine and a trimethylsilyl-acetylene. The reaction conditions generally include the use of a palladium catalyst, such as palladium(II) chloride, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the Sonogashira coupling reaction for larger volumes. This includes ensuring efficient mixing, temperature control, and purification processes to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
2-Bromo-4-((trimethylsilyl)ethynyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Deprotection Reactions: The trimethylsilyl group can be removed under acidic or basic conditions to yield the corresponding ethynyl derivative.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Enhance the efficiency of the coupling reactions.
Bases: Such as triethylamine, used to deprotonate intermediates and drive reactions to completion.
Acids/Bases: For deprotection of the trimethylsilyl group.
Major Products
Substituted Pyridines: Formed through substitution reactions.
Coupled Products: Formed through further coupling reactions involving the ethynyl group.
Ethynyl Derivatives: Formed by deprotection of the trimethylsilyl group.
科学研究应用
2-Bromo-4-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific electronic or structural properties.
Medicinal Chemistry: Explored for its potential in the development of pharmaceuticals due to its ability to undergo diverse chemical transformations.
作用机制
The mechanism of action of 2-Bromo-4-((trimethylsilyl)ethynyl)pyridine in chemical reactions involves the activation of the bromo and trimethylsilyl-ethynyl groups. The bromo group can undergo oxidative addition with palladium catalysts, facilitating cross-coupling reactions. The trimethylsilyl-ethynyl group can participate in nucleophilic substitution or deprotection reactions, allowing for further functionalization of the molecule .
相似化合物的比较
Similar Compounds
2-Bromo-4-ethynylpyridine: Lacks the trimethylsilyl group, making it less bulky and potentially more reactive in certain contexts.
4-((Trimethylsilyl)ethynyl)pyridine: Lacks the bromo group, limiting its ability to participate in certain cross-coupling reactions.
2-Bromo-4-((trimethylsilyl)ethynyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring, affecting its electronic properties and reactivity.
Uniqueness
2-Bromo-4-((trimethylsilyl)ethynyl)pyridine is unique due to the presence of both a bromo and a trimethylsilyl-ethynyl group on the pyridine ring. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis and materials science .
属性
分子式 |
C10H12BrNSi |
|---|---|
分子量 |
254.20 g/mol |
IUPAC 名称 |
2-(2-bromopyridin-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H12BrNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 |
InChI 键 |
WJXPTSIXMPVVPC-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


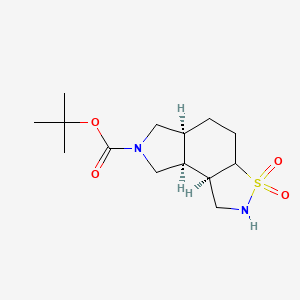
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)
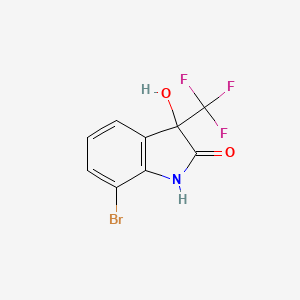
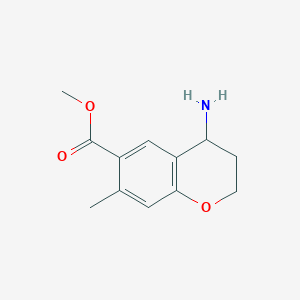
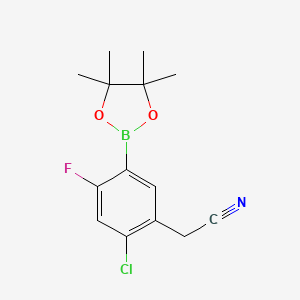
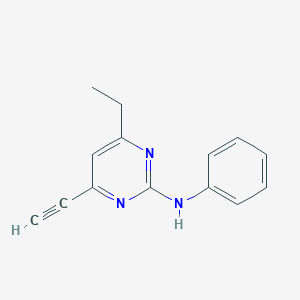
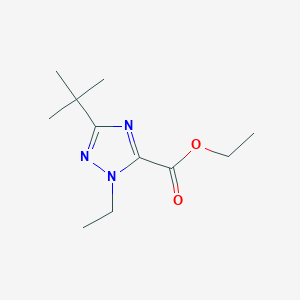
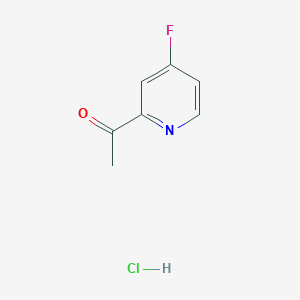
![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
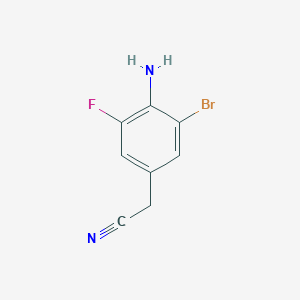
![2-O-benzyl 3-O-ethyl (3R,3aR,6aS)-6,6-difluoro-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B13119085.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13119088.png)
